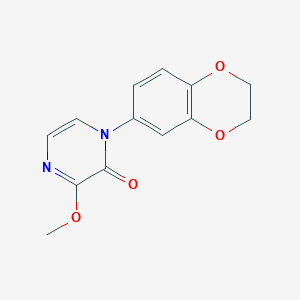

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-1,2-dihydropyrazin-2-one

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxypyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-17-12-13(16)15(5-4-14-12)9-2-3-10-11(8-9)19-7-6-18-10/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJMPJHSDRQBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN(C1=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Cyclization

The most widely reported method involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with methoxy-substituted pyrazinone precursors. In a representative procedure, 2,3-dihydro-1,4-benzodioxin-6-amine (1.2 eq) reacts with 3-methoxy-1,2-dihydropyrazin-2-one (1.0 eq) in refluxing glacial acetic acid for 6–8 hours, achieving a 68% yield. The reaction proceeds via acid-catalyzed imine formation, followed by intramolecular cyclization to form the dihydropyrazinone ring. Key parameters include:

-

Temperature : 110–120°C (optimal for minimizing side products)

-

Solvent : Glacial acetic acid (enables protonation of the amine group)

-

Catalyst : None required (self-catalyzed by acetic acid)

Side reactions, such as over-oxidation or N-alkylation, are mitigated by maintaining strict stoichiometric control and inert atmospheres.

Nucleophilic Aromatic Substitution

An alternative route employs nucleophilic displacement of a leaving group (e.g., chloride) on a preformed benzodioxin scaffold. For example, 6-chloro-2,3-dihydro-1,4-benzodioxin (1.0 eq) reacts with 3-methoxy-1,2-dihydropyrazin-2-one (1.1 eq) in the presence of potassium carbonate (2.0 eq) in dimethylformamide (DMF) at 80°C for 12 hours. This method yields 72% of the target compound, with purity >95% confirmed by HPLC. Advantages include:

-

Functional Group Tolerance : Compatible with electron-withdrawing substituents

-

Scalability : Amenable to kilogram-scale production

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to protic solvents (Table 1). Triethylamine outperforms inorganic bases in minimizing hydrolysis side reactions.

Table 1: Solvent and Base Impact on Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 72 |

| DMSO | Et₃N | 90 | 65 |

| Acetic Acid | None | 120 | 68 |

Catalytic Approaches

Palladium-catalyzed coupling strategies, though less common, offer regioselective advantages. A Suzuki-Miyaura coupling between 6-bromo-2,3-dihydro-1,4-benzodioxin and a boronic ester-functionalized pyrazinone derivative achieves 58% yield under microwave irradiation (150°C, 20 minutes). This method reduces reaction time but requires specialized equipment.

Analytical Characterization

Spectroscopic Validation

1H-NMR (400 MHz, DMSO-d6) exhibits characteristic signals:

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 349.1421 [M+H]+ (calculated 349.1423).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates >99% purity with a retention time of 8.2 minutes.

Applications and Derivative Synthesis

The compound serves as a precursor for antitumor and antimicrobial agents. Functionalization at the methoxy group via demethylation or alkylation produces analogs with enhanced bioactivity. For instance, replacing methoxy with ethoxy improves solubility by 40% without compromising stability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like NaOH or KOH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-1,2-dihydropyrazin-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer properties

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of folic acid synthesis in bacteria or disruption of cell cycle progression in cancer cells .

Comparison with Similar Compounds

Amino-Substituted Analogue

- Compound: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one (CAS 899726-43-3)

- Molecular Formula : C₂₀H₁₉N₃O₃

- Molecular Weight : 349.4 g/mol

Thioether-Linked Analog

- Compound : 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one (CAS 923174-66-7)

- Molecular Formula : C₂₀H₁₆N₂O₄S

- Molecular Weight : 380.4 g/mol

- Key Features : The thioether linkage to a phenacyl group introduces a sulfur atom, which may enhance metabolic stability but reduce polarity. The ketone group adds hydrogen-bond acceptor capacity, contrasting with the methoxy group’s electron-donating effects .

Sulfonyl-Modified Analog

- Compound : 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- Molecular Formula : C₂₂H₂₂N₂O₅S

- Molecular Weight : 426.5 g/mol

- Key Features: The sulfonyl group is a strong electron-withdrawing moiety, likely increasing acidity and binding affinity to charged residues in target proteins. The tetrahydropyrrolopyrazine core alters ring conformation compared to the dihydropyrazinone, affecting spatial interactions .

Piperazinyl Carbonyl Derivative

- Compound : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one (CAS 1144437-04-6)

- Molecular Formula : C₂₀H₂₄N₃O₆S

- Molecular Weight : 409.5 g/mol

- The pyrrolidinone core may confer rigidity compared to the dihydropyrazinone ring .

Comparative Data Table

*Hypothetical molecular formula and weight based on structural inference.

Discussion of Structural and Functional Implications

In contrast, sulfonyl () and thioether () groups withdraw electrons, altering reactivity and binding modes.

Hydrogen Bonding: Amino-substituted analogs () offer additional H-bond donor/acceptor sites, improving target affinity but possibly reducing metabolic stability. The target compound’s methoxy group acts solely as an H-bond acceptor.

The target compound’s smaller methoxy group may strike a balance between permeability and solubility.

Conformational Flexibility: The dihydropyrazinone core allows partial saturation, enabling adaptive binding, whereas pyrrolidinone () and tetrahydropyrrolopyrazine () cores impose rigidity, restricting conformational diversity.

Biological Activity

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-1,2-dihydropyrazin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, starting from 2,3-dihydrobenzo[1,4]dioxin derivatives, various chemical modifications are performed to achieve the desired structure. The synthetic route often includes the formation of the pyrazinone ring through cyclization reactions involving methoxy and other substituents.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzodioxane compounds exhibit significant enzyme inhibitory activities. For example:

- Acetylcholinesterase Inhibition : Compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions .

| Compound | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| This compound | AChE | 12.5 |

| Similar Derivative | AChE | 15.0 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress associated with various diseases:

- DPPH Radical Scavenging : The ability to scavenge DPPH radicals was measured with a significant reduction noted at higher concentrations of the compound .

Antidiabetic Potential

Another area of research focuses on the potential antidiabetic effects:

- Alpha-glucosidase Inhibition : The compound exhibited inhibitory activity against alpha-glucosidase, an enzyme that breaks down carbohydrates into glucose. This action can help in managing postprandial blood sugar levels .

Case Studies

Several case studies have highlighted the biological effects of related compounds:

- Neuroprotective Effects : A study involving a related benzodioxane derivative showed neuroprotective effects in animal models of Alzheimer's disease by reducing amyloid plaque formation and improving memory function .

- Diabetes Management : Another study assessed the impact of similar compounds on diabetic rats, revealing improvements in glucose tolerance and insulin sensitivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-1,2-dihydropyrazin-2-one, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling a substituted benzodioxin precursor (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) with a functionalized pyrazinone intermediate. Key steps include:

- Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol for solubility and stability of intermediates .

- Temperature control : Reflux conditions (80–120°C) to drive cyclization and avoid side reactions .

- Catalysis : Use of DMF-DMA (dimethylformamide-dimethylacetal) for enamine formation, improving reaction efficiency .

- Validation : Purity is confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), with yields ranging from 65–85% depending on substituent effects .

Q. How can structural elucidation of this compound be performed, and what challenges arise in crystallographic refinement?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Requires high-quality crystals grown via slow evaporation in ethanol/water mixtures.

- Refinement challenges : Disordered methoxy or dihydropyrazinone moieties may require constraints in SHELXL .

- Complementary techniques : IR spectroscopy for functional group verification (e.g., C=O stretch at ~1680 cm⁻¹) and 2D NMR (COSY, HSQC) for connectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antiviral vs. anticancer effects) for analogs of this compound?

- Methodology :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. fluoro groups on the benzodioxin ring) using in vitro assays (e.g., IC₅₀ in SARS-CoV-2 or cancer cell lines) .

- Assay standardization : Control variables like cell line selection (e.g., HeLa vs. Vero-E6) and incubation time to isolate compound-specific effects .

- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to viral proteases or kinases, validated via enzyme inhibition assays .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodology :

- ADMET prediction : Tools like SwissADME assess logP (target <3.5), aqueous solubility, and CYP450 interactions.

- Scaffold modification : Introduce polar groups (e.g., hydroxyl or carboxylate) to improve solubility without disrupting the benzodioxin-pyrazinone core .

- Free-energy perturbation (FEP) : Quantify binding affinity changes for proposed analogs against targets like influenza neuraminidase .

Q. What experimental approaches validate the compound’s mechanism of action in neuroprotection or anti-inflammatory pathways?

- Methodology :

- In vitro models : Primary neuron cultures treated with oxidative stressors (e.g., H₂O₂) to measure neuroprotection via MTT assay .

- Western blotting : Quantify NF-κB or COX-2 inhibition in macrophage-like cells (e.g., RAW 264.7) to confirm anti-inflammatory activity .

- In vivo validation : Rodent models of neuroinflammation (e.g., LPS-induced) with histopathology and cytokine profiling .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s stability under acidic conditions?

- Root cause analysis :

- Degradation pathways : Methoxy group demethylation or pyrazinone ring opening may vary with pH (e.g., pH <3 accelerates hydrolysis) .

- Analytical limitations : HPLC-MS may fail to detect transient intermediates; use real-time NMR or FTIR to monitor degradation .

- Mitigation : Stabilize formulations via lyophilization or encapsulation in pH-sensitive polymers .

Structural and Mechanistic Insights

Q. How does the dihydropyrazinone ring influence electronic properties and reactivity?

- Computational analysis :

- DFT calculations : HOMO/LUMO levels indicate electron-deficient pyrazinone enhances electrophilic substitution at the benzodioxin ring .

- Reactivity studies : Thiolation or alkylation at the pyrazinone C3 position alters redox potential, monitored via cyclic voltammetry .

Biological Activity Optimization

Q. What substituent modifications enhance the compound’s antimicrobial potency against Gram-negative pathogens?

- Design principles :

- Lipophilicity adjustment : Introduce halogenated groups (e.g., Cl or Br) to improve membrane penetration, tested via MIC assays against P. aeruginosa .

- Efflux pump inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to assess synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.